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molecular formula C16H24N2O3 B8811256 tert-Butyl 4-(hydroxymethyl)-4-(pyridin-4-yl)piperidine-1-carboxylate CAS No. 954125-20-3

tert-Butyl 4-(hydroxymethyl)-4-(pyridin-4-yl)piperidine-1-carboxylate

Cat. No. B8811256
M. Wt: 292.37 g/mol
InChI Key: LZJFHGSVUGLOHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08383821B2

Procedure details

A flask was charged with 1-tert-butyl 4-ethyl 4-(pyridin-4-yl)piperidine-1,4-dicarboxylate (250 mg, 0.748 mmol) in tetrahydrofuran (3 mL) and cooled to −50° C. (acetonitrile/dry ice). Lithium aluminum hydride (0.785 ml, 1.570 mmol) was added dropwise, and the reaction was allowed to stir for 30 min. The flask was then warmed to room temperature and slowly diluted with ethyl acetate (5 mL). Water (61 μL) was added and the reaction allowed to stir for 5 min. Sodium Hydroxide (1 N in water, 120 μL) was then added and the reaction allowed to stir for 5 min. An additional portion of water (61 μL) and a small amount of sodium sulfate was added and the resulting mixture allowed to stir for 5 min. The suspension was filtered through celite, and the resulting pad washed with hot ethyl acetate. The filtrate was concentrated in vacuo to yield 90 mg (41%) of desired product. Mass Spec.: 294.05 (MH)+. LC tr=1.79 min (HPLC Method 1).
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
acetonitrile dry ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.785 mL
Type
reactant
Reaction Step Three
Quantity
120 μL
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
61 μL
Type
solvent
Reaction Step Six
Name
Quantity
61 μL
Type
solvent
Reaction Step Seven
Yield
41%

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([C:7]2([C:20](OCC)=[O:21])[CH2:12][CH2:11][N:10]([C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14])[CH2:9][CH2:8]2)=[CH:3][CH:2]=1.C(#N)C.C(=O)=O.[H-].[Al+3].[Li+].[H-].[H-].[H-].[OH-].[Na+].S([O-])([O-])(=O)=O.[Na+].[Na+]>O1CCCC1.C(OCC)(=O)C.O>[OH:21][CH2:20][C:7]1([C:4]2[CH:3]=[CH:2][N:1]=[CH:6][CH:5]=2)[CH2:8][CH2:9][N:10]([C:13]([O:15][C:16]([CH3:18])([CH3:19])[CH3:17])=[O:14])[CH2:11][CH2:12]1 |f:1.2,3.4.5.6.7.8,9.10,11.12.13|

Inputs

Step One
Name
Quantity
250 mg
Type
reactant
Smiles
N1=CC=C(C=C1)C1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)OCC
Name
Quantity
3 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
acetonitrile dry ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)#N.C(=O)=O
Step Three
Name
Quantity
0.785 mL
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Four
Name
Quantity
120 μL
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
61 μL
Type
solvent
Smiles
O
Step Seven
Name
Quantity
61 μL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
to stir for 5 min
Duration
5 min
STIRRING
Type
STIRRING
Details
to stir for 5 min
Duration
5 min
STIRRING
Type
STIRRING
Details
to stir for 5 min
Duration
5 min
FILTRATION
Type
FILTRATION
Details
The suspension was filtered through celite
WASH
Type
WASH
Details
the resulting pad washed with hot ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
OCC1(CCN(CC1)C(=O)OC(C)(C)C)C1=CC=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 90 mg
YIELD: PERCENTYIELD 41%
YIELD: CALCULATEDPERCENTYIELD 41.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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